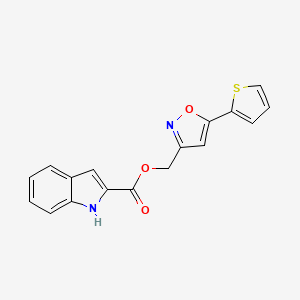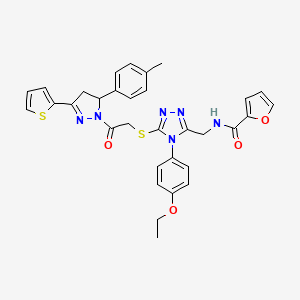![molecular formula C11H5Cl3F3N3 B2511288 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine CAS No. 2379918-50-8](/img/structure/B2511288.png)
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry and as intermediates in the synthesis of pesticides, pharmaceuticals, and agrochemicals. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to have potential biological activity and utility in chemical synthesis based on the properties of related compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cross-coupling reactions, as seen in the preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . These compounds are synthesized through a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine, followed by aldol condensation with various aromatic aldehydes. This method could potentially be adapted for the synthesis of the compound by substituting the appropriate halogenated pyrimidine and pyridine derivatives.
Molecular Structure Analysis
Quantum chemical calculations, including geometry optimization, NMR chemical shifts, and natural bond orbital (NBO) analyses, are common techniques used to investigate the structural parameters of pyrimidine derivatives . These methods, such as HF and DFT/B3LYP with a 6-311++G(d,p) basis set, provide insights into the bond lengths, angles, and dihedral angles, which can be compared with experimental values for validation.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including non-covalent interactions, as seen in the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas . These interactions include hydrogen bonds, van der Waals interactions, and steric effects, which can be analyzed using techniques like reduced density gradient (RDG) function and Hirshfeld surface analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, compounds with electron-donating groups display strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state . The solvatochromic behavior is affected by solvent polarity and hydrogen bonding parameters. Additionally, the HOMO-LUMO energy gap and hyperpolarizability values indicate the potential for charge transfer and non-linear optical properties .
Aplicaciones Científicas De Investigación
Organic Peroxides and Rearrangements
Research on derivatives of 2,4-Dichloro-6-methylpyrimidine, which is structurally related to the compound , indicates their utility in the formation of organic peroxides and subsequent radical-type rearrangements. This includes the synthesis of 4-tert-butylperoxy-6-methylpyrimidine and its rearrangement to various pyrimidone derivatives (Kropf & Ball, 1976).
Synthesis and Optical Properties
A study on the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involves the use of 2,4-dichloro-6-methylpyrimidine, explores the optical absorption and emission properties of these compounds. This research demonstrates their potential application in colorimetric and luminescent pH sensors, influenced by their solvatochromic behavior (Hadad et al., 2011).
Generation and Functionalization of Pyrimidines
The generation and functionalization of pyrimidines, particularly those substituted with trifluoromethyl and chlorine or bromine, have been investigated. This includes producing 5-carboxylic acids from 4,5-dibromo-6-(trifluoromethyl)pyrimidine and related compounds, highlighting their stability and reactivity (Schlosser et al., 2006).
Density Functional Theory Studies
Density Functional Theory (DFT) studies have been conducted on derivatives of 2,4-dichloro-6-methylpyrimidin-5-amine. These studies help in understanding regioselectivity and structural assignment of novel heterocyclic systems like triazolo[4,5-d]pyrimidines (Mozafari et al., 2016).
Interaction with Glycine Esters
Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the discovery of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research underscores the potential for synthesizing biologically active compounds (Zinchenko et al., 2018).
Pyrimidines and Chlorination
A study examining the chlorination of 6-trifluoromethylpyrimidines, closely related to the compound of interest, sheds light on the synthesis of chloropyrimidines. This research is pivotal in understanding the chemical transformations and potential applications of such chlorinated pyrimidines (Gershon et al., 1983).
Antibacterial Activity
The synthesis of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines and their antibacterial evaluation has been a subject of interest. The research indicates the potential of these compounds as antibacterial agents, highlighting the practical applications of pyrimidine derivatives in medicine (Etemadi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMJKWSOBRDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)




![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)
